molecular formula C8H6BrNO3 B2667456 2-(2-Bromo-6-nitrophenyl)acetaldehyde CAS No. 85355-50-6

2-(2-Bromo-6-nitrophenyl)acetaldehyde

Cat. No.: B2667456
CAS No.: 85355-50-6
M. Wt: 244.044
InChI Key: OOKCQYFQNZMYAK-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-nitrophenyl)acetaldehyde is an organic compound with the molecular formula C8H6BrNO3. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-nitrophenyl)acetaldehyde typically involves the bromination and nitration of a phenylacetaldehyde precursor. The reaction conditions often require the use of bromine and nitric acid as reagents, with the process being carried out under controlled temperatures to ensure the selective introduction of the bromine and nitro groups at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The compound is then purified through crystallization or distillation techniques to achieve the desired purity levels for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromo-6-nitrophenyl)acetaldehyde is utilized in various scientific research fields due to its unique chemical properties:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-nitrophenyl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and nitro groups can participate in various binding interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-nitrobenzaldehyde
  • 2-Bromo-6-nitrophenylacetic acid
  • 2-Bromo-6-nitrophenylmethanol
  • 2-Bromo-6-nitrotoluene

Uniqueness

2-(2-Bromo-6-nitrophenyl)acetaldehyde is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, along with an aldehyde functional group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

2-(2-bromo-6-nitrophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKCQYFQNZMYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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